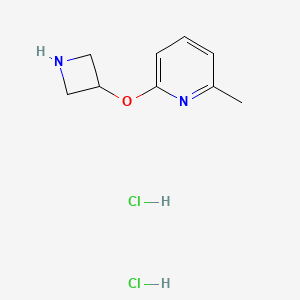

2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yloxy)-6-methylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-7-3-2-4-9(11-7)12-8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCKSASHRODATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of 6-methylpyridine with azetidine derivatives under controlled conditions. The dihydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.

The biological activity of 2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound's structure allows it to act as a ligand, modulating receptor activity, which can influence cognitive functions and behaviors related to addiction and anxiety.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : It has shown potential in protecting neuronal cells from apoptosis in vitro.

- Anti-addictive Properties : Studies suggest that it may reduce alcohol consumption by desensitizing nAChRs, similar to varenicline's mechanism of action .

- Cognitive Enhancement : Preliminary studies indicate improvements in memory and learning tasks in animal models when treated with this compound.

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective properties of 2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride, researchers found that it significantly reduced neuronal cell death induced by oxidative stress. The compound was administered to cultured neurons exposed to hydrogen peroxide, resulting in a decrease in apoptotic markers compared to control groups .

Study 2: Alcohol Consumption Reduction

A behavioral study involving rats demonstrated that administration of this compound led to a significant reduction in alcohol self-administration. The results suggest that the compound's ability to modulate nAChR activity may contribute to its anti-addictive properties .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride and related compounds:

Structural and Functional Insights

Azetidine vs. Pyrrolidine Substituents The azetidine ring (4-membered) in the target compound imposes greater ring strain and a smaller steric profile compared to the pyrrolidine (5-membered) analog . This may enhance reactivity or alter binding kinetics in biological targets.

Halogen vs. Methyl Substitutions

- Bromo or chloro variants (e.g., 2-(Azetidin-3-yloxy)-6-bromopyridine dihydrochloride) enable cross-coupling reactions, whereas the methyl group in the target compound may favor hydrophobic interactions in drug design .

Research and Application Context

- Coordination Chemistry : The 2-(2′-benzimidazolyl)-6-methylpyridine ligand forms stable vanadium(V) complexes, suggesting that the target compound’s azetidine-oxygen moiety could similarly coordinate transition metals .

- Supplier Availability : Multiple suppliers list 2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride, indicating its accessibility for exploratory research .

- Comparative Stability : Dihydrochloride salts (e.g., DAPI in ) generally exhibit improved water solubility and shelf stability compared to free bases, a trait shared by the target compound .

Preparation Methods

Preparation Methods of 2-(Azetidin-3-yloxy)-6-methylpyridine Dihydrochloride

Detailed Synthetic Procedure

Step 1: Preparation of Boc-Protected Azetidinylmethanol

- Starting from azetidin-3-ylmethanol, the amine is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during coupling.

- The Boc-protected azetidinylmethanol is isolated as a stable intermediate.

Step 2: Mitsunobu Coupling

- The Boc-protected azetidinylmethanol is reacted with 5-bromo-2-methylpyridin-3-ol under Mitsunobu conditions.

- Typical reagents include triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

- This step forms the ether linkage between the azetidine moiety and the pyridine ring, yielding the coupled product (bromide intermediate).

Step 3: Deprotection and Salt Formation

- The Boc protecting group is removed by treatment with hydrogen chloride (HCl) in methanol, resulting in the free amine.

- The free amine is then converted into its dihydrochloride salt by further treatment with HCl, enhancing its stability and solubility.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Boc anhydride, base (e.g., triethylamine) | Boc-protected azetidinylmethanol | High | Standard amine protection |

| Mitsunobu Coupling | Triphenylphosphine, DIAD/DEAD, 5-bromo-2-methylpyridin-3-ol | Coupled bromide intermediate | High (up to 92%) | Requires inert atmosphere, anhydrous conditions |

| Boc Deprotection & Salt Formation | HCl in methanol | 2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride | Moderate to high | Salt formation improves compound handling |

The overall synthetic sequence is efficient, with yields reported up to 92% for the coupling step.

Research Findings and Analytical Data

- The synthesized compound exhibits characteristic ^1H NMR signals consistent with the azetidine and pyridine moieties, confirming successful coupling and deprotection.

- The dihydrochloride salt form enhances the compound’s aqueous solubility and stability, which is critical for pharmacological applications.

- The presence of the 2-methyl substituent on the pyridine ring improves metabolic stability by reducing susceptibility to P450-mediated oxidation.

Q & A

Q. How can researchers optimize the synthesis of 2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride?

The synthesis involves cyclization of precursors containing pyridine and azetidine rings. Key steps include:

- Reagents : Sodium hydride or potassium tert-butoxide in aprotic solvents (e.g., dimethylformamide) to facilitate cyclization .

- Conditions : Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) to prevent oxidation.

- Purification : Use of recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) for high purity (>95%) .

Q. What analytical methods are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm azetidine ring substitution patterns and pyridine methyl group positions. For example, the azetidine C-3 proton appears as a multiplet at δ 3.8–4.2 ppm .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 223.110 for the free base) .

- X-ray Crystallography : Resolve dihydrochloride salt formation and hydrogen-bonding networks .

Q. How does the dihydrochloride salt improve solubility for biological assays?

The dihydrochloride form increases aqueous solubility (>50 mg/mL in PBS, pH 7.4) compared to the free base (<5 mg/mL). Formulation strategies include:

- Buffer Selection : Phosphate-buffered saline (PBS) for in vitro assays.

- Lyophilization : Stabilize the compound for long-term storage .

Advanced Research Questions

Q. What methodologies identify the compound’s biological targets?

- Radioligand Binding Assays : Use tritiated analogs (e.g., [³H]-labeled derivatives) to quantify receptor affinity (Kd values).

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with GPCRs or kinases, guided by structural data (PDB IDs: 6CM4, 4ZUD) .

- CRISPR-Cas9 Knockout Models : Validate target engagement in cellular pathways (e.g., β3-adrenergic receptors) .

Q. How can conflicting bioactivity data across assays be resolved?

Contradictions may arise from:

Q. What stability challenges arise in long-term storage?

- Degradation Pathways : Hydrolysis of the azetidine ring under humid conditions (>60% RH).

- Mitigation : Store at 2–8°C in airtight containers with desiccants (silica gel). Monitor purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How does structural modification (e.g., methoxy vs. methyl groups) affect activity?

Q. What analytical techniques resolve enantiomeric impurities in synthesis?

Q. How do in vitro findings translate to in vivo models?

- Pharmacokinetic Studies : IV administration in rodents reveals low bioavailability (F = 15%) due to first-pass metabolism.

- Solution : Prodrug strategies (e.g., esterification of the azetidine hydroxyl) improve oral absorption (F = 45%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.